

Naltriben's kappa-opioid agonist activity at high concentrations.

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Compound of Interest

Compound Name: Naltriben mesylate

Cat. No.: B15618674

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Naltriben Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the kappa-opioid agonist activity of Naltriben observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary and secondary pharmacological profile of Naltriben?

A1: Naltriben is primarily known as a potent and selective antagonist for the delta-opioid receptor (δ -OR), with a particular selectivity for the δ_2 subtype.^{[1][2][3][4]} However, at high concentrations or doses, it exhibits a secondary activity as a kappa-opioid receptor (κ -OR) agonist.^{[1][2][5]}

Q2: At what concentration does Naltriben begin to exhibit kappa-opioid agonist activity?

A2: The transition from a δ -OR antagonist to a κ -OR agonist is dose-dependent. In studies using rat cerebral cortex slices, Naltriben started to show inhibitory effects characteristic of κ -OR agonism at concentrations above 100 nM.^[5] In vivo studies in rats demonstrated that a subcutaneous dose of 3 mg/kg resulted in kappa agonist-like activity.^[2]

Q3: What is the evidence supporting Naltriben's κ -OR agonism?

A3: Evidence comes from both in vivo and in vitro experiments. In rats, the δ -OR antagonism by a high dose of Naltriben was unexpectedly lost; however, pretreatment with the κ -OR selective antagonist nor-binaltorphimine (nor-BNI) partially restored the δ -OR antagonism, suggesting a counteracting κ -OR agonist effect.^[2] Additionally, in rat brain slices, high concentrations of Naltriben inhibited neurotransmitter release, an effect that was blocked by nor-BNI.^[5]

Q4: Are there other off-target activities for Naltriben that I should be aware of?

A4: Yes, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.^{[6][7][8]} This activity has been shown to enhance glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.^{[6][9][10]} Researchers should consider this off-target effect when interpreting results, especially in studies related to cell motility, calcium signaling, and cancer.^{[6][9]}

Q5: How can I experimentally isolate and confirm the κ -OR agonist activity of Naltriben?

A5: To confirm that an observed effect is mediated by κ -OR agonism, experiments should be conducted in the presence and absence of a selective κ -OR antagonist, such as nor-binaltorphimine (nor-BNI).^{[2][5]} A loss or attenuation of the Naltriben-induced effect in the presence of nor-BNI would strongly suggest the involvement of the κ -OR.

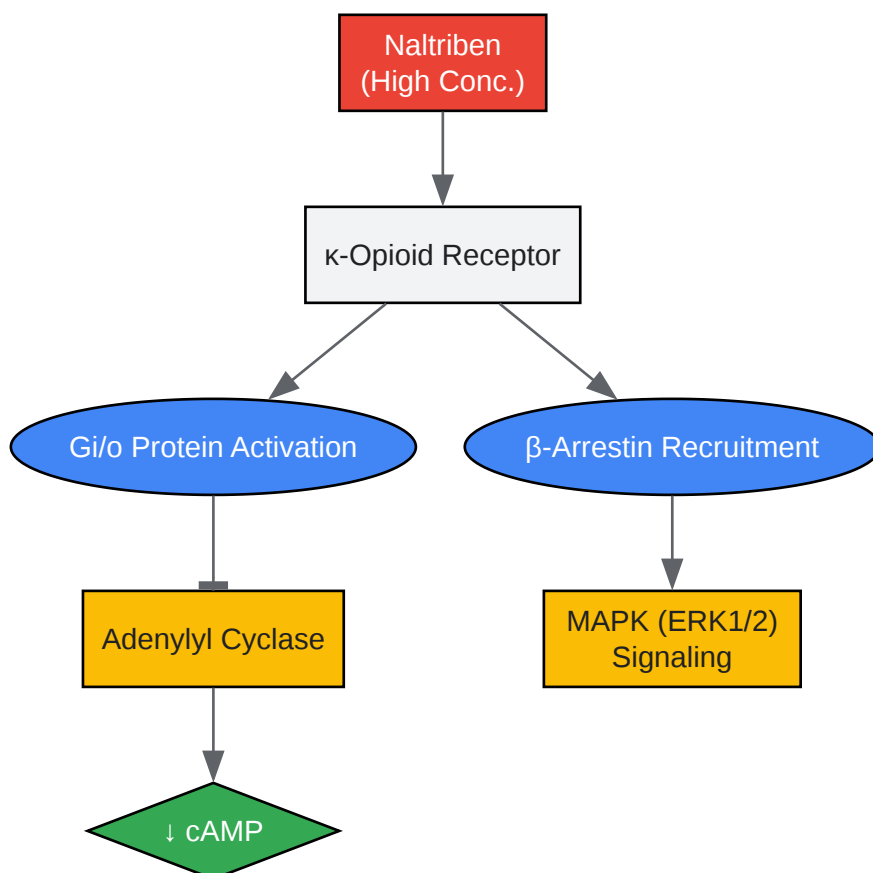
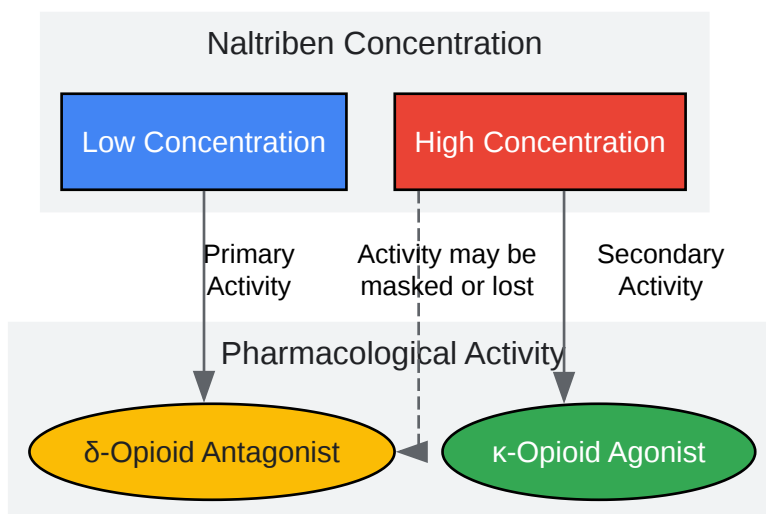
Quantitative Data: Naltriben Receptor Binding Affinity

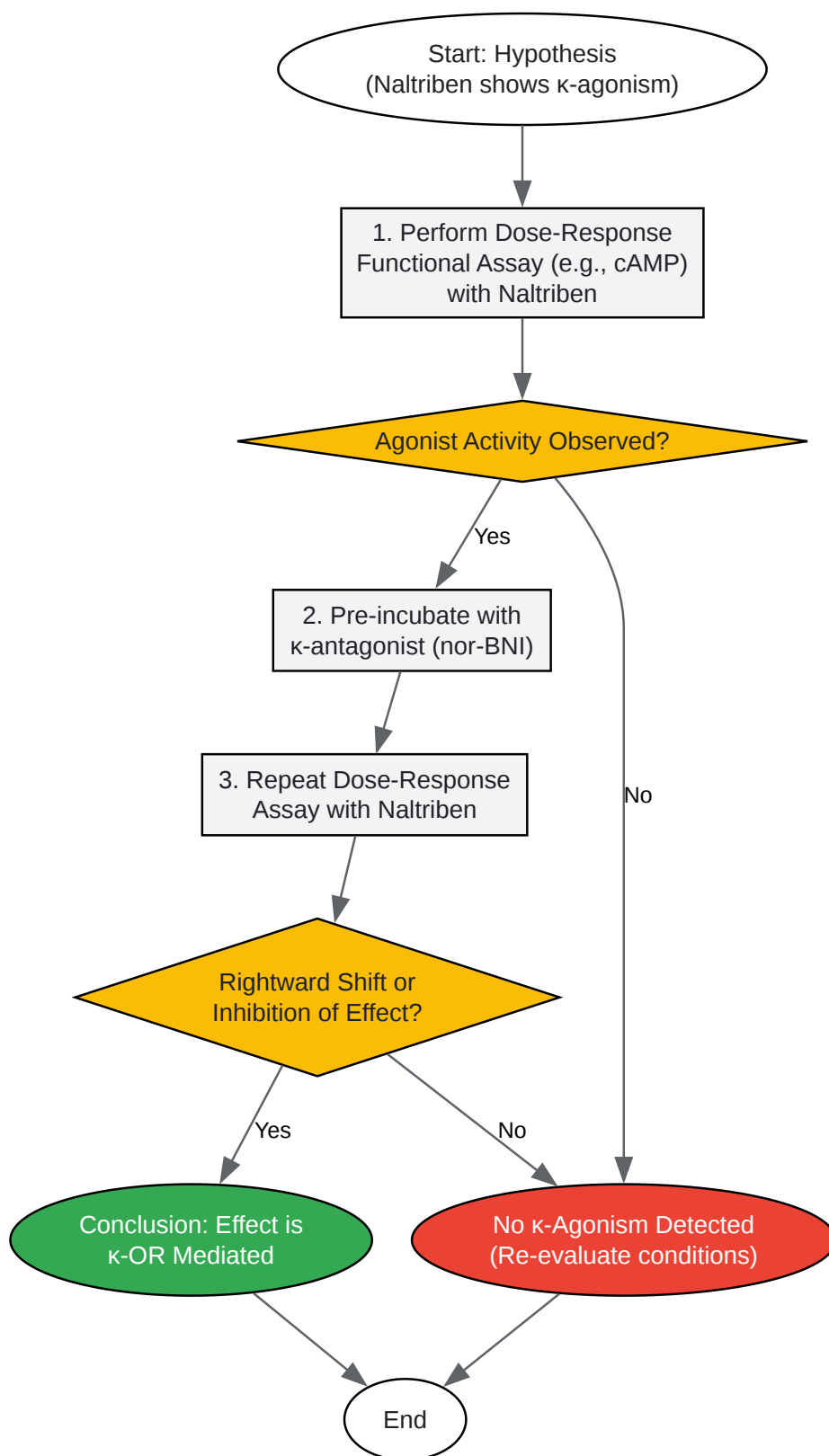
The following table summarizes the reported binding affinities (K_i) of Naltriben at different opioid receptors in rat cortical membranes.

Radioligand	Receptor Target	Blocking Ligands Present	K_i (nM)	Reference
[³ H]DAMGO	μ -Opioid Receptor	None	19.79 ± 1.12	^{[5][10]}
[³ H]diprenorphine	κ -Opioid Receptor	DAMGO (μ) and DPDPE (δ)	82.75 ± 6.32	^{[5][10]}

Visualizations

Below are diagrams illustrating the dual activity of Naltriben, its signaling pathway, and a general experimental workflow.





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